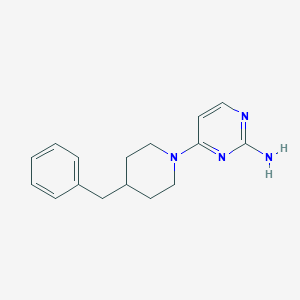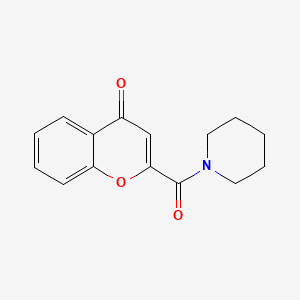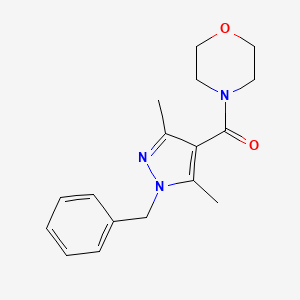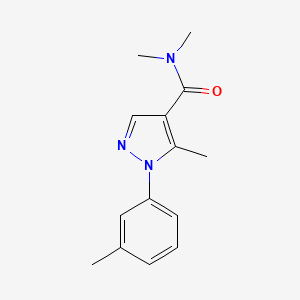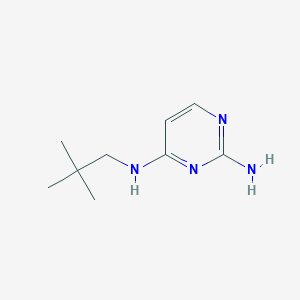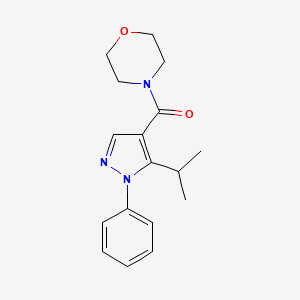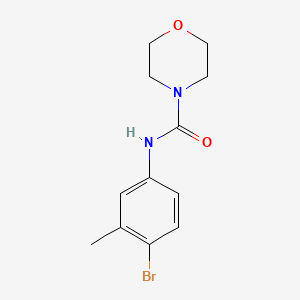![molecular formula C16H19N3O2 B7603053 [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7603053.png)
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone typically involves the reaction of 5-methyl-1-(2-methylphenyl)pyrazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or tetrahydrofuran . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antileishmanial and antimalarial activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound inhibits the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), which is crucial for the survival of the parasite . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions, leading to the death of the parasite.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Known for its applications in organic and medicinal synthesis.
Quinolinyl-pyrazoles: Studied for their pharmacological activities.
Uniqueness
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-3-4-6-15(12)19-13(2)14(11-17-19)16(20)18-7-9-21-10-8-18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPXRMARLGUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(4-fluorophenyl)methyl-methylamino]methyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B7602972.png)
![5-chloro-2-methoxy-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7602986.png)

![5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B7602994.png)
![1-[[(5-Chloro-2-methoxypyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7602995.png)
![3-[(5-Chloro-2-methoxypyrimidin-4-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7603001.png)
